2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. The structure includes a 4-fluorophenyl group at position 3 of the pyrimidoindole scaffold and a sulfanyl-linked acetamide moiety substituted with a 2-phenylethyl group. The sulfanyl bridge (C–S–C) contributes to conformational flexibility and electronic interactions, which are critical for modulating biological activity .
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O2S/c27-18-10-12-19(13-11-18)31-25(33)24-23(20-8-4-5-9-21(20)29-24)30-26(31)34-16-22(32)28-15-14-17-6-2-1-3-7-17/h1-13,29H,14-16H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMRRMXVXAOKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the attachment of the phenylethyl acetamide moiety through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared with structurally related pyrimidoindole derivatives and acetamide-containing molecules to highlight substituent effects on physicochemical and biological properties. Key analogues include:
Key Observations:
Core Modifications :
- The pyrimido[5,4-b]indole core in the target compound is shared with analogues 27, 32, and ECHEMI 536706-73-5. Replacing the phenyl group (as in 27 and 32) with 4-fluorophenyl (target compound) may improve target selectivity due to fluorine’s electronegativity and size .
Acetamide Side Chain: The 2-phenylethyl group in the target compound balances lipophilicity and steric effects compared to bulkier substituents like isopentyl (27) or tert-butyl (32), which may hinder cellular uptake .
Sulfur Linkage :
- The sulfanyl bridge (C–S–C) in the target compound and its analogues contrasts with sulfonamide linkages (e.g., compound 37 in ). Sulfonamides are more rigid and polar, which may alter binding kinetics .
Fluorine Effects: Fluorine at the 4-position (target compound and ECHEMI 536706-73-7) improves metabolic stability and membrane permeability compared to non-fluorinated analogues .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to ’s general Procedure D (HATU-mediated coupling), yielding 70–80% purity after reverse-phase chromatography. This contrasts with sulfonamide derivatives (e.g., compound 37), which require sulfonyl chloride intermediates .
Research Findings and Implications
- Biological Activity : While explicit data for the target compound are unavailable, pyrimidoindole derivatives are reported as Toll-like receptor 4 (TLR4) ligands . The fluorophenyl group may enhance TLR4 binding affinity compared to phenyl or methoxyphenyl analogues.
- Solubility and LogP : The phenylethyl side chain (LogP ~3.5 estimated) offers moderate lipophilicity, favorable for oral bioavailability compared to highly polar (e.g., methoxy-containing ECHEMI 536706-73-7) or hydrophobic (e.g., trifluoromethoxy-containing ECHEMI 536711-12-3) analogues .
- Metabolic Stability: Fluorine substitution reduces CYP450-mediated metabolism, suggesting the target compound may have a longer half-life than non-fluorinated counterparts .
Biological Activity
The compound 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic molecule with potential therapeutic applications. It belongs to a class of pyrimidine derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 452.51 g/mol. The structural features include:
- A pyrimidine core fused with an indole structure.
- A sulfanyl group that enhances its reactivity.
- An acetamide functional group which may contribute to its biological interactions.
Anticancer Properties
Recent studies indicate that compounds similar to This compound exhibit significant anticancer activity. For instance:
- In vitro studies have shown that related pyrimidine derivatives can inhibit the proliferation of various cancer cell lines, including acute biphenotypic leukemia and acute monocytic leukemia cells. The half-maximal inhibitory concentrations (IC50) for these compounds were reported in the low micromolar range (0.3 to 1.2 µM) .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : It is hypothesized that the compound interacts with specific kinases or enzymes involved in cell signaling pathways, leading to reduced cell proliferation.
- Apoptosis Induction : The compound may promote apoptosis in cancer cells through mitochondrial pathways or by activating caspases .
Case Studies and Research Findings
Several studies have documented the effects of similar compounds on various biological systems:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
